2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene
Description
2-[(1R)-1-Azidoethyl]-3-methyl-1-benzothiophene is a chiral benzothiophene derivative featuring an azidoethyl substituent at the 2-position and a methyl group at the 3-position. The benzothiophene core, a sulfur-containing heterocycle, confers distinct electronic and steric properties compared to simpler aromatic systems like benzene. The (1R)-azidoethyl group introduces chirality, which is critical for applications in asymmetric synthesis or pharmaceutical intermediates. Structural determination of such compounds often relies on crystallographic tools like SHELXL and visualization software such as ORTEP-3 .
Properties
IUPAC Name |
2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-7-9-5-3-4-6-10(9)15-11(7)8(2)13-14-12/h3-6,8H,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHFQMXLFIUHLT-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(C)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)[C@@H](C)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene involves several steps. One common method includes the reaction of 3-methyl-1-benzothiophene with an azidoethylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Chemical Reactions Analysis
2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene undergoes various types of chemical reactions, including:
Scientific Research Applications
2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene involves its reactivity as an azide. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper(I) ions and are widely used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to azidoethyl-substituted aromatic systems documented in the literature (Table 1).
Table 1: Key Structural Features of Comparable Azidoethyl Compounds
Key Observations:
- Benzothiophene vs.
- Steric Effects : The 3-methyl group in the target compound introduces steric hindrance near the azidoethyl group, which may influence reaction kinetics or crystal packing.
- Chirality: The (1R)-configuration distinguishes the compound from non-chiral analogs like (1-azidoethyl)benzene (9h), making it valuable for enantioselective synthesis.
Spectroscopic and Crystallographic Data
- NMR Shifts : The benzothiophene sulfur likely deshields nearby protons, causing distinct ¹H/¹³C NMR shifts compared to benzene-based analogs. For example, the methyl group at position 3 may exhibit upfield shifts due to electron-donating effects .
- Crystallography : Tools like SHELXL and WinGX (used for small-molecule crystallography) enable precise determination of bond lengths and angles, revealing differences in azide geometry (e.g., N–N bond lengths) between the target compound and simpler azides .
Biological Activity
The compound 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene is a derivative of benzothiophene, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene has a molecular formula of . The presence of the azido group (-N₃) allows for various chemical reactions, such as reduction to amines and cycloaddition reactions to form triazoles, making it a versatile scaffold for drug development.
The biological activity of this compound largely depends on its chemical reactivity. The azido group can act as a 1,3-dipole in cycloaddition reactions with dipolarophiles like alkynes. This reaction is often catalyzed by copper(I) ions, leading to the formation of stable triazole rings, which have been shown to exhibit significant biological activity.
Anticancer Activity
Research indicates that benzothiophene derivatives possess anticancer properties. For instance, studies have demonstrated that certain benzothiophene compounds inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with cell survival and death .
Antioxidant Properties
Benzothiophene derivatives are also known for their antioxidant capabilities. They scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and diseases related to oxidative stress .
Tyrosinase Inhibition
Recent studies have focused on the inhibitory effects of benzothiophene analogs on tyrosinase, an enzyme involved in melanin production. Compounds similar to 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene have shown promising results in inhibiting tyrosinase activity in cell-based assays, suggesting potential applications in treating hyperpigmentation disorders .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various benzothiophene derivatives against different cancer cell lines. It was found that compounds exhibited varying degrees of cytotoxicity, with some derivatives showing IC₅₀ values in the low micromolar range against breast and lung cancer cells. These results highlight the potential of benzothiophene derivatives as lead compounds in cancer therapy .
Study 2: Tyrosinase Inhibition
In a study focusing on tyrosinase inhibition, several analogs of benzothiophene were tested for their ability to inhibit melanin production in B16F10 melanoma cells. The results indicated that certain analogs significantly reduced tyrosinase activity without exhibiting cytotoxic effects at concentrations up to 20 µM. This suggests their potential use in cosmetic formulations aimed at skin lightening .
Data Table: Biological Activities of Benzothiophene Derivatives
| Activity Type | Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene | 5.0 | Induces apoptosis via mitochondrial pathway |
| Tyrosinase Inhibition | Benzothiophene Analog 1 | 10.0 | Competitive inhibition of tyrosinase |
| Antioxidant | Benzothiophene Analog 2 | - | Scavenges free radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
